molecular formula C9H13ClN2O2 B13473672 2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride

2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride

Cat. No.: B13473672
M. Wt: 216.66 g/mol
InChI Key: CDZWRFYJANUZST-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl It is a derivative of pyridine, featuring an oxolane ring attached to the pyridine nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride typically involves the reaction of 2-chloropyridine with oxolane-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The oxolane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.

Scientific Research Applications

2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The oxolane ring and pyridine nucleus play crucial roles in binding to these targets, which can include enzymes, receptors, or other biomolecules. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxolan-3-yloxy)pyridin-3-amine: Similar structure but with the oxolane ring attached to the 3-position of the pyridine nucleus.

    [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine: Features a methanamine group instead of an amine group.

Uniqueness

2-(Oxolan-3-yloxy)pyridin-4-amine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

2-(oxolan-3-yloxy)pyridin-4-amine;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8;/h1,3,5,8H,2,4,6H2,(H2,10,11);1H

InChI Key

CDZWRFYJANUZST-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)N.Cl

Origin of Product

United States

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